molecular formula C21H19ClFN3O2 B2411305 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1208548-70-2

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2411305
CAS No.: 1208548-70-2
M. Wt: 399.85
InChI Key: WBSSQCBJKSCOQK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core linked to a piperidine ring and substituted with 2-chlorophenyl and 4-fluorophenyl groups. The oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in pharmaceuticals . The 2-chlorophenyl and 4-fluorophenyl substituents introduce lipophilicity and electronic effects, which are critical for modulating solubility and target affinity.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-18-4-2-1-3-16(18)13-19(27)26-11-9-15(10-12-26)21-25-24-20(28-21)14-5-7-17(23)8-6-14/h1-8,15H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSSQCBJKSCOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry where it may modulate neurotransmitter activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[[5-(5-Chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone

  • Structural Differences : Replaces the 4-fluorophenyl group on the oxadiazole with a sulfonyl-linked chlorothiophene.
  • The chlorothiophene may enhance π-π stacking interactions in protein binding .
  • Synthetic Pathways : Similar to the target compound, this derivative likely involves nucleophilic substitution for oxadiazole formation but diverges in sulfonation steps .

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

  • Structural Differences : Incorporates a thiophene bridge and dual oxadiazole rings, with dibutoxy and chlorophenyl substituents.
  • Functional Implications : The thiophene moiety introduces electroluminescent properties, making this compound relevant in materials science. The dibutoxy groups enhance hydrophobicity, limiting biological applications but improving thermal stability .
  • Biological Activity: Not directly reported, but thiophene-oxadiazole hybrids are explored for antitumor activity .

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

  • Structural Differences: Replaces oxadiazole with thiadiazole and introduces a thiazolidinone ring.
  • Functional Implications : The thiadiazole ring (sulfur instead of oxygen) increases electron density, altering reactivity. The methoxyphenyl group may enhance antioxidant activity.

Pibrentasvir (PIB)

  • Structural Differences : A complex macrocyclic antiviral agent with multiple fluorophenyl and piperidine groups.
  • Functional Implications : While structurally distinct, the shared fluorophenyl-piperidine motif highlights the importance of fluorine in improving pharmacokinetic properties (e.g., metabolic resistance) .

Comparative Analysis of Key Properties

Property Target Compound 2-(5-Chloranylthiophen-2-yl) Derivative Thiophene-Oxadiazole Hybrid
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Oxadiazole Dual oxadiazole-thiophene
Substituents 2-Chlorophenyl, 4-fluorophenyl Chlorothiophene-sulfonyl Dibutoxy, chlorophenyl
Lipophilicity (LogP) High (due to aryl halides) Moderate (sulfonyl reduces LogP) Very high (dibutoxy groups)
Biological Activity Antimicrobial (inferred from analogs) Unreported Electroluminescent
Synthetic Complexity Moderate (standard oxadiazole cyclization) High (sulfonation steps) High (dual heterocycle formation)

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone represents a novel structure that integrates both oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19ClFN3O\text{C}_{19}\text{H}_{19}\text{Cl}\text{F}\text{N}_{3}\text{O}

This indicates a relatively complex molecule with multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of compounds containing oxadiazole and piperidine rings has shown promising results in various therapeutic areas including anticancer, antibacterial, and anti-inflammatory activities. The specific compound has been evaluated in several studies for its pharmacological potential.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines, indicating potent anticancer properties comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 Value (µM) Reference Compound
MCF-70.65Doxorubicin (0.79)
A5491.47Doxorubicin (5.51)
A3750.12Doxorubicin (0.79)

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells through the activation of p53 pathways and caspase cascades. Western blot analysis revealed increased expression levels of pro-apoptotic proteins in treated cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests showed effective inhibition against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Enzyme Inhibition

Additionally, this compound has been investigated for its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. For example, it exhibited significant inhibition of acetylcholinesterase (AChE) with an IC50 value of 2.14 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and found that modifications significantly impacted their cytotoxicity against cancer cell lines, suggesting structure-activity relationships that could be exploited for drug development .
  • Piperidine-Based Compounds : Research indicated that piperidine derivatives possess a range of biological activities including analgesic and anti-inflammatory effects, making them valuable leads in drug discovery .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Confirm piperidine proton environments (δ 1.5–3.5 ppm) and aromatic/oxadiazole protons (δ 7.0–8.5 ppm) .
  • ¹³C NMR: Identify carbonyl (C=O, ~200 ppm) and oxadiazole carbons (~160–170 ppm) .
    • IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and C-F/C-Cl vibrations (1100–1200 cm⁻¹) .
    • HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]⁺) using C18 columns (acetonitrile/water mobile phase) .

Q. What physicochemical properties are relevant for experimental design?

Methodological Answer:

  • Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly in water. Use polar aprotic solvents (DMF, DCM) for reactions .
  • Stability: Stable at 4°C (solid form); sensitive to prolonged UV exposure. Store in amber vials under inert gas .
  • LogP: Predicted ~3.2 (Schrödinger Suite), indicating moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Screening: Test high-boiling solvents (e.g., toluene) for reflux conditions to improve cyclization efficiency .
  • Catalyst Loading: Optimize POCl₃ concentration (1.2–1.5 eq.) to minimize side products .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) with controlled microwave irradiation (100 W, 120°C) .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Use the oxadiazole ring as a hydrogen bond acceptor; prioritize targets like kinase enzymes (PDB: 3ERT) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability (10 ns) in saline buffer to assess binding free energy (ΔG ≤ -8 kcal/mol) .
  • DFT Calculations (Gaussian 09): Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox activity .

Q. How to resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Orthogonal Assays: Compare enzymatic inhibition (e.g., IC₅₀ for COX-2) vs. cellular viability (MTT assay) to distinguish direct vs. indirect effects .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole) that may confound results .
  • Dose-Response Curves: Ensure linearity (R² > 0.95) across 3–4 log units to validate potency metrics .

Q. What structural modifications enhance selectivity in SAR studies?

Methodological Answer:

  • Fluorophenyl Substitution: Replace 4-fluorophenyl with 2,4-difluorophenyl to improve hydrophobic interactions (ΔLogP +0.3) .
  • Oxadiazole Isosteres: Replace 1,3,4-oxadiazole with 1,2,4-triazole to modulate electron density (test via Hammett σ values) .
  • Piperidine Methylation: Introduce N-methyl groups to reduce hERG channel liability (patch-clamp validation) .

Q. How to assess compound stability under physiological conditions?

Methodological Answer:

  • Thermal Analysis (DSC): Determine melting point (~180°C) and decomposition onset (~250°C) .
  • pH Stability: Incubate in buffers (pH 1–9) for 24 hrs; monitor degradation via HPLC (RSD < 5%) .
  • Plasma Stability: Incubate in human plasma (37°C, 1 hr); quantify intact compound using LC-MS/MS .

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